Cas no 902129-07-1 (N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide)

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is a specialized pyridine derivative featuring a chloro, formyl, and propyl substituents, along with a pivalamide functional group. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for further derivatization, particularly in pharmaceutical and agrochemical research. The presence of the formyl group enables selective reactions such as condensation or reductive amination, while the chloro and propyl substituents contribute to steric and electronic modulation. Its pivalamide moiety enhances stability, making it a useful intermediate in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide structure
902129-07-1 structure
Product Name:N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide
CAS No:902129-07-1
MF:C14H19ClN2O2
MW:282.765862703323
CID:1093447
PubChem ID:59737861
Update Time:2025-06-09

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide
    • N-(2-chloro-5-formyl-3-propylpyridin-4-yl)-2,2-dimethylpropanamide
    • SCHEMBL4910837
    • 902129-07-1
    • N-(2-chloro-5-formyl-3-propyl-pyridin-4-yl)-2,2-dimethyl-propionamide
    • ZKBNJHUOVFJZIU-UHFFFAOYSA-N
    • Inchi: 1S/C14H19ClN2O2/c1-5-6-10-11(17-13(19)14(2,3)4)9(8-18)7-16-12(10)15/h7-8H,5-6H2,1-4H3,(H,16,17,19)
    • InChI Key: ZKBNJHUOVFJZIU-UHFFFAOYSA-N
    • SMILES: ClC1C(CCC)=C(C(C=O)=CN=1)NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 282.1135055g/mol
  • Monoisotopic Mass: 282.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 59.1Ų

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide Pricemore >>

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Additional information on N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide

N-(2-Chloro-5-Formyl-3-Propylpyridin-4-yl)pivalamide (CAS No. 902129-07-1): An Overview

N-(2-Chloro-5-formyl-3-propylpyridin-4-yl)pivalamide (CAS No. 902129-07-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This overview aims to provide a comprehensive understanding of the chemical properties, biological activities, and recent advancements in the study of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide.

Chemical Structure and Synthesis: The molecular structure of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is composed of a pyridine ring substituted with a chloro group, a formyl group, and a propyl group, along with a pivaloyl amide moiety. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridine ring, introduction of the substituents, and final amide coupling. Recent studies have focused on optimizing the synthetic route to improve yield and purity, making it more feasible for large-scale production.

Biological Activity: One of the key areas of interest in the study of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is its biological activity. Research has shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. Additionally, N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide has been found to protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer's disease.

Cancer Research: Another significant area of research involves the anticancer properties of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide could be developed into a novel therapeutic agent for cancer treatment.

Pharmacokinetics and Toxicology: Understanding the pharmacokinetic properties and toxicological profile of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is crucial for its development as a therapeutic agent. Studies have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. However, further research is needed to fully characterize its metabolism and excretion pathways. Toxicological assessments have indicated that N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

Clinical Trials: While preclinical studies have provided promising results, clinical trials are essential to validate the safety and efficacy of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide in human subjects. Several phase I trials are currently underway to evaluate its safety profile and determine optimal dosing regimens. Preliminary data from these trials have been encouraging, with no serious adverse events reported thus far. Future phase II and III trials will be necessary to further assess its therapeutic potential in specific patient populations.

Conclusion: In conclusion, N-(2-chloro-5-formyl-3-propylpyridin-4-y l)pivalamide (CAS No. 902129-07 -1) is a promising compound with diverse biological activities that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, neuroprotective, and anticancer properties have been well-documented in preclinical studies, and ongoing clinical trials will provide valuable insights into its safety and efficacy in human subjects. As research continues to advance, it is likely that this compound will play an important role in the treatment of various diseases.

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